molecular formula C16H20BrN3O2 B12221919 3-[(3-Bromopyridin-4-yl)oxy]-1'-cyclopropyl-[1,3'-bipyrrolidine]-2'-one

3-[(3-Bromopyridin-4-yl)oxy]-1'-cyclopropyl-[1,3'-bipyrrolidine]-2'-one

Cat. No.: B12221919
M. Wt: 366.25 g/mol
InChI Key: NZGQWOINKLGTGX-UHFFFAOYSA-N
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Description

3-[(3-Bromopyridin-4-yl)oxy]-1’-cyclopropyl-[1,3’-bipyrrolidine]-2’-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromopyridine moiety linked to a bipyrrolidine structure, making it a unique entity in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromopyridin-4-yl)oxy]-1’-cyclopropyl-[1,3’-bipyrrolidine]-2’-one typically involves multiple steps. The initial step often includes the bromination of pyridine to form 3-bromopyridine. This intermediate is then subjected to nucleophilic substitution reactions to introduce the oxy group, followed by cyclization to form the bipyrrolidine structure. The reaction conditions usually involve the use of solvents like dichloromethane or tetrahydrofuran, with catalysts such as palladium or copper to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure the highest purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Bromopyridin-4-yl)oxy]-1’-cyclopropyl-[1,3’-bipyrrolidine]-2’-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

3-[(3-Bromopyridin-4-yl)oxy]-1’-cyclopropyl-[1,3’-bipyrrolidine]-2’-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-[(3-Bromopyridin-4-yl)oxy]-1’-cyclopropyl-[1,3’-bipyrrolidine]-2’-one involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The bipyrrolidine structure may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(3-Bromopyridin-4-yl)oxy]-1’-cyclopropyl-[1,3’-bipyrrolidine]-2’-one apart is its unique combination of a bromopyridine moiety with a bipyrrolidine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H20BrN3O2

Molecular Weight

366.25 g/mol

IUPAC Name

3-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-1-cyclopropylpyrrolidin-2-one

InChI

InChI=1S/C16H20BrN3O2/c17-13-9-18-6-3-15(13)22-12-4-7-19(10-12)14-5-8-20(16(14)21)11-1-2-11/h3,6,9,11-12,14H,1-2,4-5,7-8,10H2

InChI Key

NZGQWOINKLGTGX-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC(C2=O)N3CCC(C3)OC4=C(C=NC=C4)Br

Origin of Product

United States

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